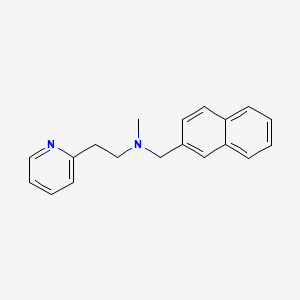

![molecular formula C17H18N2O4 B5644723 N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5644723.png)

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is a chemical entity of interest due to its structural and functional properties, which render it a candidate for various applications in chemical and pharmaceutical research. The analysis below is derived from scientific studies that explore its synthesis, molecular structure, and other pertinent chemical and physical properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, reduction, and various catalytic processes to achieve the desired molecular structure. For instance, the synthesis of N-hydroxyacetaminophen, a compound with a similar acetamide structure, was achieved through the reduction of potassium p-nitrophenyl sulfate followed by acetylation and sulfatase treatment (Gemborys, Gribble, & Mudge, 1978).

Molecular Structure Analysis

The molecular structure of acetamide derivatives showcases interesting features, such as extended linear conformations and interplanar angles between amide groups, as observed in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides (Camerman, Hempel, Mastropaolo, & Camerman, 2005). These structural aspects are crucial for understanding the compound's chemical reactivity and potential interactions.

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, including oxidative cross-coupling and phosphorylation, to form derivatives with potential pharmacological activities. An example is the oxidative cross-coupling of 4-acetylaminophenol with secondary phosphine chalcogenides, producing O-(acetylamino)phenyl chalcogeneophosphinates (Volkov et al., 2019).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability of N-hydroxyacetaminophen and its phenolic sulfate conjugate under physiological conditions has been a subject of study, revealing moderate instability at physiological pH and temperature (Gemborys, Gribble, & Mudge, 1978).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, hydrogen bonding capacity, and potential for forming derivatives, are central to understanding the applications and functionality of acetamide compounds. For instance, the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists highlight the importance of specific chemical properties in medicinal chemistry (Maruyama et al., 2012).

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELZVNNLVDDDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5644655.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644681.png)

![2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide](/img/structure/B5644683.png)

![8-[(4-fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5644691.png)

![N'-[(3S*,4R*)-1-(4-fluoro-3-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5644693.png)

![N-cyclohexyl-N-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyridin-2-amine](/img/structure/B5644701.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5644712.png)

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5644734.png)

![5,6-dimethyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5644748.png)

![5-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5644759.png)